molecular formula C8H16N2O3 B1277237 Boc-D-Ala-NH2 CAS No. 78981-25-6

Boc-D-Ala-NH2

Cat. No.: B1277237
CAS No.: 78981-25-6
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Ala-NH2 is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Peptide Synthesis and Conformation Analysis : Boc-D-Ala-NH2 is used in the synthesis of peptides and their structural analysis. For example, Kovač et al. (2009) utilized Boc-Ala in the formation of ferrocene-containing peptides, which were stabilized by intramolecular hydrogen bonds and exhibited ordered helical conformations (Kovač et al., 2009).

  • Conformational Studies in Peptides : Boc-Ala is instrumental in studying the solution conformations of peptides. Vijayakumar and Balaram (1983) demonstrated the formation of folded solution conformations in peptides containing Boc-Ala, highlighting the presence of intramolecular hydrogen bonds (Vijayakumar & Balaram, 1983).

  • Synthesis of Cyclic β-Amino Acid Units : Fülöp et al. (2004) reported the preparation of tetrapeptides containing cyclic β-amino acid units using Boc-protected β-lactams, demonstrating the versatility of this compound in peptide synthesis (Fülöp, Forró, & Tóth, 2004).

  • Investigating Peptide Solution Conformation : Gupta et al. (1990) synthesized a heptapeptide containing Boc-Gly and analyzed its solution conformation, which suggested the presence of folded, helical structures in certain solvents (Gupta, Bharadwaj, & Chauhan, 1990).

  • Role in Anticancer Activity : Drąg-Zalesińska et al. (2015) synthesized amino acid esters of betulin, including Boc-l-Ala-OH, to investigate their specific anticancer role in human epidermoid carcinoma cells, highlighting the biomedical applications of this compound (Drąg-Zalesińska et al., 2015).

Safety and Hazards

Boc-D-Ala-NH2 is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a synthetic peptide . It is primarily used in scientific research for its broad applications . The primary targets of this compound are proteins, enzymes, and small molecules . These targets play crucial roles in various biochemical processes, including protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .

Mode of Action

The mechanism of action of this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. By binding to proteins, enzymes, and small molecules, it can influence their structure and function . This can lead to changes in various biochemical processes, potentially impacting cellular functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other molecules can affect its binding affinity and stability . .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426726
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78981-25-6
Record name Boc-D-Ala-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DL-N-Boc-alanine (5.0 g, 26.4 mmol), di-tert-butylpyrocarbonate (7.9 mL, 34 mmol), and ammonium bicarbonate (2.5 g, 32 mmol) were stirred together in acetonitrile (101 mL). Pyridine (1.3 mL, 16 mmol) was added. The mixture stirred for 12 hours. Water was added and then the acetonitrile was removed in vacuo. The resulting slurry was filtered. The solid was collected, dissolved in methylene chloride and methanol (90:10), dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound (2.7 g, 55%): 1H NMR (400 MHz, d6-DMSO): 7.20 (br s, 1H), 6.90 (br s, 1H), 6.77 (d, 1H), 3.86 (quintet, 1H), 1.37 (s, 9H), 1.15 (d, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
ammonium bicarbonate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

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